N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide; eliglustat tartrate is a complex organic compound primarily recognized for its therapeutic application in treating Gaucher's disease. This rare genetic disorder results from the deficiency of the enzyme acid β-glucosidase, leading to the accumulation of glucosylceramide in various organs. The compound is a glucosylceramide synthase inhibitor, which helps reduce this accumulation and alleviate symptoms associated with the disease.
The synthesis of N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide involves several steps that include the formation of the benzodioxin moiety and subsequent functionalization to achieve the desired octanamide structure.
These processes may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and purity .
The molecular formula for N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide is , with a molecular weight of 959.2 g/mol .
The compound features several functional groups including:
This complex structure contributes to its biological activity and interaction with target enzymes.
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide participates in various biochemical reactions as part of its mechanism of action.
The primary reaction involves inhibition of glucosylceramide synthase:
This reaction is crucial for mitigating symptoms associated with Gaucher's disease.
Eliglustat functions by selectively inhibiting glucosylceramide synthase, which is responsible for synthesizing glucosylceramide from ceramide. This inhibition leads to a decrease in glucosylceramide levels in macrophages and other tissues affected by Gaucher's disease.
Clinical studies have demonstrated that treatment with eliglustat results in significant improvements in spleen volume, liver volume, hemoglobin levels, and platelet counts among patients with type 1 Gaucher disease .
These properties are essential for handling and formulation during pharmaceutical development.
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide; eliglustat tartrate is primarily used:
Its role as a glucosylceramide synthase inhibitor makes it a valuable tool in both therapeutic and research contexts related to lipid metabolism disorders.
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2